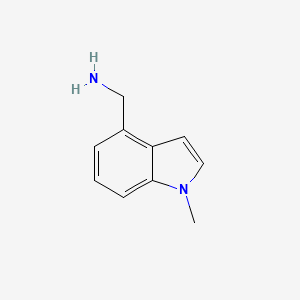

(1-methyl-1H-indol-4-yl)methanamine

Description

The exact mass of the compound (1-methyl-1H-indol-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-methyl-1H-indol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-indol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWDKISXGAVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594540 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864264-02-8 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-Indole Derivatives

Abstract

The 1-methyl-indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural characteristics make it a "privileged structure" in drug design.[2] However, the therapeutic efficacy and druggability of any compound are intrinsically linked to its physicochemical properties. Modifying the 1-methyl-indole core with various functional groups allows for the fine-tuning of these properties, directly impacting a derivative's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive exploration of the key physicochemical properties of 1-methyl-indole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind how structural modifications influence electronic characteristics, lipophilicity, solubility, chemical reactivity, and spectroscopic signatures, supported by field-proven experimental protocols and data.

The 1-Methyl-Indole Core: A Physicochemical Benchmark

To understand the properties of its derivatives, we must first establish the baseline characteristics of the parent compound, 1-methyl-indole. Unlike its parent, indole, the nitrogen at position 1 is methylated, which fundamentally alters its hydrogen bonding capacity. While indole's N-H group can act as a hydrogen bond donor, 1-methyl-indole cannot, a critical distinction for receptor binding interactions.[3] However, the electron-rich π-system of the aromatic rings can still function as a hydrogen bond acceptor.

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophilic attack, with the C3 position being the most nucleophilic site.[4][5] The methylation at N1 further increases the electron density of the ring system compared to indole itself, enhancing its reactivity.

Below is a summary of the fundamental physicochemical properties of 1-methyl-indole.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | [6] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | 133 °C @ 26 mmHg | [7] |

| Density | 1.051 g/mL at 20 °C | [7] |

| Refractive Index (n20/D) | 1.606 | [7] |

| Computed logP (XLogP3) | 2.7 | [6] |

| Stability | Light sensitive; incompatible with strong oxidizing agents. | [8] |

Synthesis of the 1-Methyl-Indole Scaffold

The creation of 1-methyl-indole derivatives typically begins with the synthesis of the core structure itself. Several established methods exist, with one of the most common being the direct N-methylation of indole. This process involves deprotonating indole with a suitable base followed by quenching with an electrophilic methyl source.

Other notable synthetic routes include the Fischer indole synthesis using N-methylphenylhydrazine, and treatment of indole with methylating agents like methyl p-toluenesulfonate.[9] Once the 1-methyl-indole core is obtained, further functionalization can be achieved through various reactions, most notably electrophilic aromatic substitution.

Impact of Substituents on Key Physicochemical Properties

The true power of the 1-methyl-indole scaffold lies in its derivatization. The addition of functional groups at various positions on the bicyclic ring system allows for the precise modulation of its properties.

Electronic Properties and Chemical Reactivity

The indole ring is inherently electron-rich, making electrophilic aromatic substitution (EAS) its characteristic reaction.[2] The reaction proceeds via attack of an electrophile on the π-system to form a resonance-stabilized cationic intermediate (a Wheland intermediate). The substitution pattern is dictated by the stability of this intermediate.

The regioselectivity for the C3 position is because the positive charge in the intermediate can be delocalized over the benzene ring without disrupting the aromatic sextet, leading to a more stable intermediate compared to attack at C2.

The nature of substituents on the ring dramatically influences this reactivity:

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring, making it more nucleophilic. This activates the ring, increasing the rate of EAS.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This deactivates the ring, slowing down the rate of EAS.[10]

This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the azo-coupling of aryldiazonium salts with N-methylindole, a reaction constant (ρ) of 2.54 was determined, indicating that the reaction is moderately sensitive to the electronic effects of substituents on the incoming electrophile.[11]

Lipophilicity and Solubility

Lipophilicity (the affinity of a molecule for a lipid-like environment) and aqueous solubility are two of the most critical parameters in drug design, governing everything from membrane permeability to formulation.[12]

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.

-

Increasing Lipophilicity: Adding non-polar, hydrocarbon-rich substituents (e.g., alkyl, aryl groups) will increase the logP value.

-

Decreasing Lipophilicity: Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) will decrease the logP value, making the compound more hydrophilic.

Solubility refers to the maximum concentration of a substance that can be dissolved in a solvent. For drug development, aqueous solubility at physiological pH is paramount.

-

Factors Decreasing Solubility: High lipophilicity and a stable crystal lattice structure often lead to poor aqueous solubility.

-

Factors Increasing Solubility: The introduction of ionizable groups (acids or bases) can dramatically improve aqueous solubility, as the charged species interact more favorably with water. For example, adding a basic amine to the 1-methyl-indole core will increase its solubility in acidic media (like the stomach).

The interplay between these two properties is a classic optimization challenge in medicinal chemistry.

Spectroscopic Properties

The substitution pattern on the 1-methyl-indole ring profoundly affects its interaction with electromagnetic radiation, which can be monitored using various spectroscopic techniques.

-

UV-Visible Spectroscopy: The indole core has two characteristic electronic transitions, denoted ¹Lₐ and ¹Lₑ.[13] Substituents can shift the wavelength of maximum absorbance (λ_max). EDGs typically cause a bathochromic (red) shift to longer wavelengths, while EWGs can cause a hypsochromic (blue) shift.[14][15] Computational studies suggest that substituents on the six-membered benzene ring have a more significant impact on the electronic structure than those on the five-membered pyrrole ring.[16]

-

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, a property famously exploited in studies of the amino acid tryptophan. The position, intensity, and lifetime of the fluorescence emission are highly sensitive to the local environment and the nature of substituents. Generally, groups that extend the conjugated π-system or increase electron density can enhance fluorescence quantum yield.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of the protons and carbons of the 1-methyl-indole core are highly predictable. Substituents cause characteristic changes in these chemical shifts. EDGs shield nearby protons/carbons, shifting their signals upfield (to lower ppm), whereas EWGs deshield them, causing a downfield shift (to higher ppm).

Experimental Protocols for Physicochemical Characterization

Trustworthy and reproducible data are the bedrock of scientific integrity. The following section details standardized protocols for determining two of the most crucial physicochemical properties for 1-methyl-indole derivatives.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium. The ratio of the concentrations in each phase provides the partition coefficient, P. This method is based on the principle of thermodynamic equilibrium and provides a definitive measure of a compound's hydrophobicity.

Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by separation. Use a buffer (e.g., phosphate buffer, pH 7.4) instead of pure water for determining logD at a specific pH.

-

Compound Preparation: Prepare a stock solution of the 1-methyl-indole derivative in the phase in which it is more soluble (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer. Add a small aliquot of the compound's stock solution. The volume ratio of the two phases is typically between 1:1 and 4:1 (octanol:water).

-

Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vessel (e.g., at 2000 x g for 10-15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[17][18] This is a critical parameter for formulation and preclinical development. The method involves creating a saturated solution by agitating an excess of the solid compound in the aqueous buffer over an extended period, ensuring that the dissolution and precipitation processes have reached equilibrium.

Protocol:

-

Sample Preparation: Add an excess amount of the solid 1-methyl-indole derivative (to ensure undissolved solid remains at the end) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high readings. Use either centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

Sample Dilution: If necessary, dilute the clear saturated solution (supernatant or filtrate) with the buffer to bring the concentration into the quantifiable range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a calibration curve prepared from known concentrations of the compound.

-

Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Conclusion

The physicochemical properties of 1-methyl-indole derivatives are not static attributes but are dynamically controlled by the nature and position of substituents on the core scaffold. A rational, data-driven approach to modifying this privileged structure is essential for successful drug discovery. By understanding the causal relationships between chemical structure and properties such as electronic reactivity, lipophilicity, and solubility, researchers can more efficiently design and synthesize novel derivatives with optimized ADMET profiles. The application of robust, validated experimental protocols, as detailed in this guide, is fundamental to generating the high-quality data needed to advance promising candidates from the laboratory to the clinic.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be generated here.

Sources

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-甲基吲哚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methylindole | 603-76-9 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. inventivapharma.com [inventivapharma.com]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. evotec.com [evotec.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Multifaceted Biological Landscape of Substituted Indol-4-yl-methanamines: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the diverse family of indole derivatives, substituted indol-4-yl-methanamines are emerging as a class of compounds with significant potential, demonstrating promising activity across several key therapeutic areas, including oncology, inflammation, and neurology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this versatile chemical class, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the Indol-4-yl-methanamine Core

The synthesis of substituted indol-4-yl-methanamines typically commences with the preparation of a suitable 4-substituted indole precursor. A common and effective starting point is the synthesis of indole-4-carbaldehyde. This key intermediate can then be subjected to reductive amination with a variety of primary or secondary amines to introduce the desired N-substituents on the methanamine moiety.

Synthesis of Indole-4-carbaldehyde

Several synthetic routes to indole-4-carbaldehyde have been reported. One established method involves the formylation of indole, although this often leads to a mixture of isomers requiring chromatographic separation. A more regioselective approach is the multi-step synthesis starting from a pre-functionalized benzene derivative, which allows for precise control over the substitution pattern.

Reductive Amination: Diversifying the Methanamine Side Chain

With indole-4-carbaldehyde in hand, the introduction of the substituted methanamine is readily achieved through reductive amination. This versatile reaction allows for the incorporation of a wide range of amines, enabling the exploration of diverse chemical space and the fine-tuning of biological activity.

Experimental Protocol: Representative Synthesis of an N-Substituted Indol-4-yl-methanamine

Step 1: Synthesis of Indole-4-carbaldehyde (Illustrative)

-

A detailed, multi-step synthesis starting from an appropriate commercially available substituted benzene derivative would be employed to ensure regioselectivity. For the purpose of this guide, we will assume the availability of indole-4-carbaldehyde.

Step 2: Reductive Amination

-

To a solution of indole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted indol-4-yl-methanamine.

Serotonergic Activity: Modulators of Neurological Function

The structural resemblance of the indole nucleus to the neurotransmitter serotonin has long prompted the investigation of indole derivatives as serotonergic agents. Substituted indol-4-yl-methanamines, as ergoline partial structures, have shown potent agonist activity at serotonin receptors.[4]

Targeting 5-HT Receptors: A Key to Neurological and Psychiatric Therapies

The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises a diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide range of physiological and psychological processes.[5] Dysregulation of the serotonergic system is implicated in numerous disorders, including depression, anxiety, and migraine, making 5-HT receptors attractive targets for drug discovery.

Structure-Activity Relationship (SAR) for Serotonergic Activity

While specific SAR data for a broad range of N-substituted indol-4-yl-methanamines is still emerging, preliminary studies on related 4-amino-tetrahydrobenz[cd]indoles indicate that the nature and position of substituents on the indole ring and the amine can significantly influence potency and selectivity for different 5-HT receptor subtypes.[4] For instance, electron-withdrawing groups at the 6-position of the tetrahydrobenz[cd]indole core have been shown to enhance serotonin agonist activity.[4]

Table 1: Hypothetical Binding Affinities of Substituted Indol-4-yl-methanamines at 5-HT Receptor Subtypes

| Compound ID | R1 (on Indole) | R2 (on Amine) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| I4M-001 | H | CH₃ | 50 | 120 | 250 |

| I4M-002 | 6-F | CH₃ | 25 | 80 | 150 |

| I4M-003 | H | Cyclopropyl | 30 | 100 | 200 |

| I4M-004 | 6-Cl | Cyclopropyl | 15 | 60 | 120 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

This protocol describes a method to determine the binding affinity of test compounds for specific 5-HT receptor subtypes expressed in a stable cell line.

-

Membrane Preparation: Homogenize cells expressing the target 5-HT receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory Properties: Targeting the Drivers of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents remains a high priority in drug discovery. Indole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators.[6]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many indole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.[7]

-

NF-κB Signaling: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect.

-

COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Selective inhibition of COX-2 is a validated strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[10]

Structure-Activity Relationship for Anti-inflammatory Activity

For 4-indolyl-2-arylaminopyrimidine derivatives, which share a 4-substituted indole core, SAR studies have revealed that substitutions on the arylaminopyrimidine moiety significantly impact anti-inflammatory activity.[6] For example, the size and nature of amino substituents on the phenyl ring influence the inhibition of pro-inflammatory cytokines like IL-6 and IL-8.[6]

Table 2: Hypothetical Anti-inflammatory Activity of Substituted Indol-4-yl-methanamines

| Compound ID | R1 (on Indole) | R2 (on Amine) | COX-2 Inhibition (IC50, µM) | IL-6 Inhibition (% at 10 µM) |

| I4M-005 | H | Phenyl | 5.2 | 45 |

| I4M-006 | 5-MeO | Phenyl | 2.8 | 65 |

| I4M-007 | H | 4-Fluorophenyl | 3.5 | 55 |

| I4M-008 | 5-MeO | 4-Fluorophenyl | 1.9 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

-

Assay Reaction: In a 96-well plate, combine the COX-2 enzyme, a chromogenic substrate, and varying concentrations of the test compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Measurement: Measure the absorbance of the product at a specific wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity: A New Frontier in Oncology Research

The indole scaffold is present in a number of clinically used anticancer drugs, and novel indole derivatives continue to be a major focus of oncology research.[11] The cytotoxic effects of indole compounds are often mediated through the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[12]

Mechanisms of Cytotoxicity

Substituted indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells. This can be assessed by measuring the activation of caspases and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression can prevent cancer cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by flow cytometry.

-

Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often dependent on aberrant signaling pathways. Indole derivatives have been shown to modulate pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

Structure-Activity Relationship for Anticancer Activity

For 3-amino-4-indolylmaleimides, structurally related to the target compounds, the presence of a hydroxyethylamino group at the 3-position of the maleimide ring was associated with increased cytotoxicity against several cancer cell lines.[13] This highlights the importance of the substituent on the nitrogen atom for anticancer activity.

Table 3: Hypothetical Cytotoxicity of Substituted Indol-4-yl-methanamines against Cancer Cell Lines

| Compound ID | R1 (on Indole) | R2 (on Amine) | HeLa (IC50, µM) | SMMC 7721 (IC50, µM) | HL-60 (IC50, µM) |

| I4M-009 | H | Benzyl | 15.2 | 22.5 | 18.7 |

| I4M-010 | 5-Br | Benzyl | 8.9 | 12.1 | 9.8 |

| I4M-011 | H | 2-Hydroxyethyl | 10.5 | 15.8 | 12.3 |

| I4M-012 | 5-Br | 2-Hydroxyethyl | 5.1 | 7.9 | 6.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally based on the findings for related indolylmaleimides.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Visualizing the Molecular Pathways

Understanding the intricate signaling pathways modulated by substituted indol-4-yl-methanamines is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways discussed in this guide.

Serotonin Receptor Signaling

Caption: Serotonin receptor signaling cascade.

NF-κB Inflammatory Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

Sources

- 1. Synthesis and serotonergic activity of substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT(1B)-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. mdpi.com [mdpi.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and cytotoxicity of novel 3-amino-4-indolylmaleimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of (1-methyl-1H-indol-4-yl)methanamine receptor binding

An In-Depth Technical Guide to the In Silico Modeling of (1-methyl-1H-indol-4-yl)methanamine Receptor Binding

Abstract

This whitepaper provides a comprehensive, in-depth guide for the in silico modeling of the binding of (1-methyl-1H-indol-4-yl)methanamine to its putative receptor targets. The structural similarity of this ligand to endogenous indoleamines, such as the neurotransmitter serotonin, strongly suggests an interaction with serotonin (5-HT) receptors. These receptors, primarily G protein-coupled receptors (GPCRs), are critical targets in drug discovery for a multitude of neurological and physiological disorders.[1][2] This guide is designed for researchers, computational chemists, and drug development professionals, offering a complete workflow from initial target selection and preparation through advanced molecular dynamics and binding free energy calculations. We emphasize not only the procedural steps but also the critical scientific reasoning that underpins methodological choices, ensuring a robust and self-validating computational strategy.

Introduction: Rationale and Strategic Overview

(1-methyl-1H-indol-4-yl)methanamine is an indoleamine derivative. Its core structure bears a significant resemblance to serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter that modulates a vast array of biological processes through a family of 14 distinct receptor subtypes (5-HT1 through 5-HT7).[3][4] These receptors are implicated in aggression, anxiety, cognition, mood, sleep, and more, making them prime targets for therapeutic intervention.[1][5]

Given the structural analogy, a logical and scientifically grounded hypothesis is that (1-methyl-1H-indol-4-yl)methanamine interacts with one or more 5-HT receptor subtypes. Computational modeling provides a powerful, resource-efficient paradigm to investigate this hypothesis. It allows us to predict binding modes, assess the stability of the ligand-receptor complex, and estimate binding affinity, thereby guiding further experimental validation and lead optimization efforts.[6][7]

Our approach is a multi-stage, progressively refined workflow designed to maximize accuracy and confidence in the final predictions. We begin with target selection and structural preparation, proceed to initial pose prediction via molecular docking, refine this prediction through all-atom molecular dynamics simulations, and culminate in a quantitative estimation of binding free energy.

Part 1: Target Identification and Structural Preparation

The first critical step is the selection and preparation of the target receptors. Based on our primary hypothesis, the serotonin (5-HT) receptor family is the focus.

Selection of 5-HT Receptor Subtypes

The 5-HT receptor family is large and functionally diverse.[8] A literature review is essential to prioritize subtypes. For instance, the 5-HT1A and 5-HT2A receptors are well-established targets for drugs treating anxiety, depression, and psychosis.[9] We will proceed with a representative set of receptors from different families to build a selectivity profile.

| Receptor Subtype | Family | Signaling Mechanism | Therapeutic Relevance |

| 5-HT1A | 5-HT1 | Gi/Go-coupled (Inhibitory)[10] | Anxiety, Depression[3] |

| 5-HT2A | 5-HT2 | Gq/G11-coupled (Excitatory) | Schizophrenia, Psychedelics |

| 5-HT2C | 5-HT2 | Gq/G11-coupled (Excitatory) | Obesity, Psychiatric Disorders[11] |

| 5-HT3 | Ligand-Gated Ion Channel | Cation Channel (Excitatory)[8] | Nausea, Vomiting |

| 5-HT7 | 5-HT7 | Gs-coupled (Excitatory)[10] | Circadian Rhythms, Depression[3] |

Receptor Structure Acquisition and Homology Modeling

The ideal starting point is a high-resolution experimental structure (X-ray crystallography or Cryo-EM) from the Protein Data Bank (PDB). However, experimental structures are not available for all GPCR subtypes.[12] In such cases, homology modeling is a reliable alternative.[13]

Causality Behind Choice: The accuracy of a homology model is fundamentally dependent on the sequence identity to the template structure. For GPCRs, using a template from the same family, preferably in a similar activation state (e.g., antagonist-bound), is paramount for building a meaningful model of the binding pocket.[14][15]

Protocol 1: Homology Modeling of a 5-HT Receptor

-

Template Selection:

-

Obtain the target receptor's amino acid sequence from UniProt.

-

Use a BLAST search against the PDB to identify the best template structure. For many 5-HT receptors, crystal structures of related subtypes (e.g., 5-HT1B, 5-HT2B) serve as excellent templates.[13]

-

-

Sequence Alignment:

-

Perform a precise alignment of the target and template sequences. Pay special attention to the highly conserved residues within the transmembrane (TM) helices, such as the Asp(3.32) which is a key anchoring point for many amine ligands.[9]

-

-

Model Building:

-

Utilize a modeling program like MODELLER or the Schrödinger Prime module. These programs build the 3D coordinates of the target based on the aligned template structure.

-

-

Loop Refinement:

-

The extracellular and intracellular loops often have lower sequence identity to the template and require special attention. Use loop refinement algorithms to sample conformational space and find energetically favorable loop structures.

-

-

Model Validation:

-

This is a self-validating step. Assess the stereochemical quality of the generated model using tools like a Ramachandran plot analysis (e.g., PROCHECK). The majority of residues should fall within the most favored regions.[11]

-

Further validation involves docking known ligands and confirming that the model can reproduce known structure-activity relationships (SAR).[15]

-

Part 2: Ligand Preparation

The ligand must be correctly prepared in a 3D format with appropriate chemical properties before it can be used in simulations.

Protocol 2: Ligand Preparation

-

Generate 2D Structure: Draw (1-methyl-1H-indol-4-yl)methanamine in a chemical sketcher.

-

Convert to 3D: Use a program like Avogadro or Schrödinger's LigPrep to convert the 2D sketch into a 3D conformation.[16]

-

Protonation State and Tautomers:

-

Rationale: The methanamine group is basic and will be protonated at physiological pH (~7.4). This positive charge is critical for forming key interactions, such as a salt bridge with the conserved Asp(3.32) in many 5-HT receptors.[9]

-

Use a tool that calculates pKa values (e.g., Epik in the Schrödinger suite) to generate the most likely protonation and tautomeric states at the target pH.

-

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4) to relieve any steric strain and arrive at a low-energy starting conformation.

-

Parameterization (for MD):

-

Rationale: Standard protein force fields do not contain parameters for novel drug-like molecules. Accurate parameters must be generated to describe the ligand's bonds, angles, and charges during MD simulations.

-

Use a server like CGenFF for CHARMM-compatible parameters or the antechamber module for AMBER force fields.[16][17] The server provides a topology file (.itp for GROMACS, .prmtop for AMBER) that defines the ligand's molecular properties.

-

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and assigns a score that estimates binding affinity.[6][18] It is an essential first step for generating a plausible ligand-receptor complex for further study.

Trustworthiness: A docking protocol's validity should first be established by "redocking" a co-crystallized ligand into its native receptor structure. A successful protocol will reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).

Protocol 3: Molecular Docking with Schrödinger Glide

-

Protein Preparation:

-

Use the Protein Preparation Wizard in Maestro. This step adds hydrogens, removes water molecules far from the binding site, assigns protonation states, and performs a restrained energy minimization to optimize the hydrogen-bonding network.

-

-

Receptor Grid Generation:

-

Define the binding site by placing a bounding box around a co-crystallized ligand or, for a homology model, around the key conserved residues (e.g., Asp3.32, Ser5.42, Phe6.52) known to be important for ligand binding in 5-HT receptors.[9][14]

-

This step pre-computes the receptor's properties (van der Waals, electrostatic) on a grid, which dramatically speeds up the docking calculation.[19]

-

-

Ligand Docking:

-

Select the prepared ligand file.

-

Choose the docking precision. Glide offers several modes: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[20] For accurately predicting the pose of a single high-interest ligand, XP mode is recommended as it involves more extensive sampling.

-

(Optional) Define constraints. If experimental data suggests a specific interaction is crucial (e.g., the salt bridge to Asp3.32), a hydrogen bond constraint can be added to ensure all generated poses satisfy this requirement.

-

-

Analysis of Results:

-

The primary output is a set of binding poses for the ligand, ranked by a scoring function (e.g., GlideScore).[21] Lower scores typically indicate more favorable binding.

-

Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) between the ligand and receptor residues. The indole ring of the ligand is likely to form hydrophobic and aromatic interactions deep within the binding pocket.[9]

-

| Receptor Model | Docking Score (GlideScore) | Key Interacting Residues |

| 5-HT1A Model | -9.5 kcal/mol | Asp116 (3.32), Ser199 (5.42), Phe362 (6.52) |

| 5-HT2A Model | -8.7 kcal/mol | Asp155 (3.32), Phe339 (6.51), Trp336 (6.48) |

| 5-HT2C Model | -8.9 kcal/mol | Asp134 (3.32), Tyr359 (7.43) |

Note: Data in the table is hypothetical and for illustrative purposes.

Part 4: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability in a more realistic, solvated membrane environment.[22][23] This step is crucial for refining the docked pose and weeding out false positives.[12]

Causality Behind Choice: GPCRs are membrane proteins. Simulating them in an explicit lipid bilayer and water is essential for maintaining their structural integrity and observing biologically relevant conformational dynamics.[24] The CHARMM36m force field is widely used and well-validated for protein-lipid systems.[17]

Protocol 4: MD Simulation of a GPCR-Ligand Complex with GROMACS

-

System Building:

-

Embed the top-ranked protein-ligand complex from docking into a pre-equilibrated lipid bilayer (e.g., POPC). Tools like the CHARMM-GUI Membrane Builder can automate this process.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the system building phase.

-

-

Equilibration:

-

This is a multi-step, self-validating process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Volume): Gradually heat the system to 310 K while keeping the protein and ligand heavy atoms positionally restrained. This allows the solvent and lipids to equilibrate around the complex. Monitor temperature to ensure it reaches a stable plateau.

-

NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble. Gradually release the positional restraints on the protein and ligand over several nanoseconds. Monitor pressure and box density to confirm they have stabilized.

-

-

Production MD:

-

Run the simulation for a duration sufficient to observe stable binding and sample relevant conformations. For ligand binding stability, production runs of 100-500 nanoseconds are common.[24]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD for both indicates that the complex is structurally stable and the ligand remains bound in a consistent pose.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor the key interactions (e.g., the distance of the salt bridge to Asp3.32) identified in docking throughout the simulation to confirm their stability.

-

Part 5: Binding Free Energy Calculations

To obtain a more quantitative estimate of binding affinity than docking scores provide, post-processing of the MD trajectory using endpoint methods like MM/PBSA or MM/GBSA is a common and effective strategy.[25]

Rationale: The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[26] They offer a balance between computational cost and accuracy that is well-suited for ranking compounds and understanding the energetic drivers of binding.

Protocol 5: MM/GBSA Calculation with AMBER

-

Trajectory Preparation:

-

From the GROMACS production trajectory, strip out all water and ion molecules, leaving only the protein-ligand complex.

-

Generate separate trajectories for the receptor alone and the ligand alone from the complex trajectory.

-

-

Parameter File Generation:

-

Use the ante-MMPBSA.py script in AmberTools to create the three topology files (.prmtop) required for the calculation: one for the complex, one for the receptor, and one for the ligand.[26]

-

-

Run MM/GBSA Calculation:

-

Use the MMPBSA.py script. This script iterates through the frames of the trajectory and calculates the different energy components for the complex, receptor, and ligand.

-

The final binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Energy Decomposition:

-

A key advantage of MM/GBSA is the ability to decompose the binding energy on a per-residue basis. This analysis highlights which specific amino acids contribute most favorably (or unfavorably) to the binding of (1-methyl-1H-indol-4-yl)methanamine, providing invaluable insights for future ligand optimization.

-

| Receptor Model | Calculated ΔG_bind (MM/GBSA) | Key Favorable Residue Contributions |

| 5-HT1A Model | -45.5 ± 4.2 kcal/mol | Asp116, Ser199, Phe362, Trp358 |

| 5-HT2A Model | -38.1 ± 5.1 kcal/mol | Asp155, Phe339, Phe340 |

Note: Data in the table is hypothetical and for illustrative purposes. The absolute values are often overestimated, but they are highly useful for relative ranking.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow to predict and characterize the binding of (1-methyl-1H-indol-4-yl)methanamine to serotonin receptors. By progressing from homology modeling and molecular docking to all-atom MD simulations and free energy calculations, we can build a comprehensive molecular-level understanding of this interaction.

The results of this computational pipeline—the predicted binding pose, the dynamic stability of the complex, the key interacting residues, and the estimated binding affinity—provide a strong foundation for making testable experimental hypotheses. These insights can directly guide site-directed mutagenesis studies to validate the predicted binding mode and inform the rational design of new analogs with improved potency and selectivity, ultimately accelerating the drug discovery process.

References

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.

-

5-HT receptor. Wikipedia. [Link]

-

Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. PubMed Central. [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. University of Connecticut. [Link]

-

GROMACS Tutorials by Dr. Justin A. Lemkul. GROMACS. [Link]

-

Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PubMed Central. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. ACS Publications. [Link]

-

Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]

-

Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. ACS Publications. [Link]

-

Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Springer Nature Experiments. [Link]

-

Free Energy Calculations for Protein–Ligand Binding Prediction. Springer. [Link]

-

GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech. [Link]

-

Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. figshare. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. [Link]

-

Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. [Link]

-

Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. MDPI. [Link]

-

Neuronal Serotonin Receptor and Transporter Pharmacology. AZoNetwork. [Link]

-

Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS. [Link]

-

Human Serotonin 5-HT2C G Protein-Coupled Receptor Homology Model from the β2 Adrenoceptor Structure: Ligand Docking and Mutagenesis Studies. PubMed Central. [Link]

-

Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube. [Link]

-

5HT (Serotonin) receptors. Herman Ostrow School of Dentistry of USC. [Link]

-

Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. YouTube. [Link]

-

GPCRs: What Can We Learn from Molecular Dynamics Simulations? PubMed. [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]

-

Physiology, Serotonin. StatPearls - NCBI Bookshelf. [Link]

-

A Brief Summary for 5-HT Receptors. Longdom Publishing. [Link]

-

5-Hydroxytryptamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Serotonin Pharmacology (5-HT) [Neurotransmitter]. Slideshare. [Link]

-

Central 5-HT receptors and their function; present and future. University of Bath. [Link]

-

A Guide to In Silico Drug Design. PubMed Central. [Link]

-

Docking and scoring. Schrödinger. [Link]

-

Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

-

Glide. Schrödinger. [Link]

-

Glide 5.5 User Manual. Schrödinger. [Link]

-

Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. ACS Publications. [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. Dovepress. [Link]

-

In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

-

Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. Semantic Scholar. [Link]

-

Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. ResearchGate. [Link]

-

IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. [Link]

-

Tutorial: Docking with Glide. UC Santa Barbara. [Link]

Sources

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. 5HT (Serotonin) receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 3. news-medical.net [news-medical.net]

- 4. youtube.com [youtube.com]

- 5. longdom.org [longdom.org]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. Human Serotonin 5-HT2C G Protein-Coupled Receptor Homology Model from the β2 Adrenoceptor Structure: Ligand Docking and Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 13. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. modekeji.cn [modekeji.cn]

- 20. schrodinger.com [schrodinger.com]

- 21. schrodinger.com [schrodinger.com]

- 22. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 23. GPCRs: What Can We Learn from Molecular Dynamics Simulations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dasher.wustl.edu [dasher.wustl.edu]

- 26. youtube.com [youtube.com]

spectroscopic data (NMR, IR, MS) for (1-methyl-1H-indol-4-yl)methanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-indol-4-yl)methanamine

Abstract

(1-methyl-1H-indol-4-yl)methanamine, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and drug development. Its precise structural confirmation is paramount for ensuring the integrity of subsequent research and the quality of synthesized compounds. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. We delve into the theoretical underpinnings of each method, present standardized experimental protocols, and offer a detailed interpretation of the spectral data, establishing a validated analytical fingerprint for (1-methyl-1H-indol-4-yl)methanamine.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (1-methyl-1H-indol-4-yl)methanamine (C₁₀H₁₂N₂) possesses a molecular weight of 160.22 g/mol . Key structural features include a bicyclic indole ring system, N-methylation at the indole nitrogen (N-1), and a primary aminomethyl group (-CH₂NH₂) at the C-4 position of the benzene ring. Each of these features gives rise to characteristic signals in NMR, IR, and MS, which, when analyzed in concert, provide conclusive structural evidence.

Diagram of (1-methyl-1H-indol-4-yl)methanamine Structure ```dot digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; N7 [label="N", pos="0,0!"]; C8 [label="C", pos="-2.4,1.5!"]; C9 [label="C", pos="-2.4,0!"]; C10 [label="C", pos="2.4,1.5!"]; // N-Methyl Carbon C11 [label="C", pos="0,-3!"]; // Methylene Carbon N12 [label="N", pos="0,-4.5!"]; // Amine Nitrogen

// Hydrogen nodes H_C2 [label="H", pos="-1.5,2.5!"]; H_C3 [label="H", pos="-1.5,-2.5!"]; H_C5 [label="H", pos="1.5,-2.5!"]; H_C6 [label="H", pos="1.5,2.5!"]; H_C8 [label="H", pos="-3.4,2!"]; H_C9 [label="H", pos="-3.4,-0.5!"]; H_NMe1 [label="H", pos="3.4,2!"]; H_NMe2 [label="H", pos="2.4,2.5!"]; H_NMe3 [label="H", pos="1.9,2!"]; H_CH2_1 [label="H", pos="-1,-3.5!"]; H_CH2_2 [label="H", pos="1,-3.5!"]; H_NH2_1 [label="H", pos="-1,-5!"]; H_NH2_2 [label="H", pos="1,-5!"];

// Atom labels with numbers for NMR C4_label [label="C4", pos="0.5,-1.9!"]; C5_label [label="C5", pos="1.7,-1.15!"]; C6_label [label="C6", pos="1.7,1.15!"]; C7_label [label="C7", pos="0.5,1.9!"]; C3a_label [label="C3a", pos="-0.5,1.9!"]; C7a_label [label="C7a", pos="-0.5,-1.9!"]; C2_label [label="C2", pos="-1.7,1.15!"]; C3_label [label="C3", pos="-1.7,-1.15!"]; N1_label [label="N1", pos="-0.5,0!"]; N_Me_label [label="N-CH3", pos="2.9,1.0!"]; CH2_label [label="CH2", pos="0.5,-3.4!"]; NH2_label [label="NH2", pos="0.5,-4.9!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N7; C4 -- N7; C2 -- C8; C3 -- C9; C6 -- C10; C4 -- C11; C11 -- N12;

// Dummy nodes for double bonds db1_1 [pos="-0.6,1.125!", shape=none, label=""]; db1_2 [pos="-0.6,0.375!", shape=none, label=""]; db2_1 [pos="0.6,-1.125!", shape=none, label=""]; db2_2 [pos="0.6,-0.375!", shape=none, label=""]; db3_1 [pos="1.2,0!", shape=none, label=""]; db3_2 [pos="1.8,0!", shape=none, label=""]; db4_1 [pos="-1.8,1.125!", shape=none, label=""]; db4_2 [pos="-1.8,0.375!", shape=none, label=""];

// Double Bonds // C1=C6, C2=C3, C4=C5 // Note: Aromatic representation is complex in neato. This is a simplified Kekule structure. }

Caption: Proposed ESI-MS/MS fragmentation of protonated (1-methyl-1H-indol-4-yl)methanamine.

Conclusion

The structural elucidation of (1-methyl-1H-indol-4-yl)methanamine is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern. IR spectroscopy offers rapid verification of the key primary amine and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. Together, this suite of spectroscopic data provides an authoritative and self-validating fingerprint essential for quality control, regulatory submission, and advanced research applications in the pharmaceutical sciences.

References

-

Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link]

-

Sim, Y. K., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus. MDPI. Available at: [Link]

-

Li, Y., et al. (2015). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Krol, E., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus. Acta Biologica Cracoviensia Series Botanica. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]

-

Blunt, J. W., & Stothers, J. B. (1977). ¹³C N.m.r. spectra of substituted indoles. Organic Magnetic Resonance. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Sim, Y. K., et al. (2020). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. Available at: [Link]

-

ResearchGate. (2025). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

-

Morales-Ríos, M. S., et al. (1988). Unambiguous assignment of the ¹³C NMR spectra of methylindoles. Magnetic Resonance in Chemistry. Available at: [Link]

solubility and stability of (1-methyl-1H-indol-4-yl)methanamine

An In-depth Technical Guide to the Solubility and Stability of (1-methyl-1H-indol-4-yl)methanamine

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in essential biomolecules and its role in a multitude of therapeutic agents.[1][2] (1-methyl-1H-indol-4-yl)methanamine is a representative member of this class, presenting a unique combination of a lipophilic indole core and a basic aminomethyl substituent. Understanding its physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for its successful development as a potential therapeutic agent. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy.[2]

This guide provides a comprehensive framework for characterizing the . Moving beyond a simple recitation of facts, we delve into the underlying chemical principles that govern its behavior and present detailed, field-proven protocols for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical foundation and the practical methodologies required to de-risk and advance indole-based candidates.

Physicochemical Profile and Predicted Behavior

The structure of (1-methyl-1H-indol-4-yl)methanamine dictates its fundamental chemical properties. The molecule consists of two key regions: the N-methylated indole ring and the 4-aminomethyl group.

-

The Indole Nucleus: The bicyclic aromatic indole system is relatively nonpolar and contributes to the molecule's lipophilicity. The electron-rich pyrrole ring makes the indole nucleus susceptible to oxidative degradation.[1]

-

The Aminomethyl Group: The primary amine is a basic functional group (a weak base) that can be readily protonated under acidic conditions. This protonation is the primary determinant of the molecule's pH-dependent aqueous solubility. As an organic base, it is expected to react with acids to form water-soluble salts.[3]

A summary of its core properties is presented below.

| Property | Data | Source |

| IUPAC Name | (1-methyl-1H-indol-4-yl)methanamine | [4] |

| CAS Number | 864264-02-8 | [4] |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem |

| Molecular Weight | 160.22 g/mol | PubChem |

| Predicted Behavior | Basic compound; expected to exhibit higher solubility in acidic pH due to salt formation. Likely soluble in organic solvents like DMSO, MeOH, and EtOH. | [3] |

Comprehensive Solubility Assessment

A drug candidate's solubility directly impacts its absorption and bioavailability, making this a critical parameter to define early in development.[] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement often used in early discovery, while thermodynamic solubility represents the true equilibrium state and is essential for later-stage development and formulation.[6]

Causality of Experimental Design

The presence of the basic amine in (1-methyl-1H-indol-4-yl)methanamine necessitates a pH-dependent solubility profile. We predict low solubility at neutral and basic pH, where the molecule is in its neutral, less polar form. Conversely, in acidic environments (pH < pKa of the amine), the compound will become protonated, forming a more polar, water-soluble ammonium salt. Therefore, the experimental design must probe a range of pH values to construct a complete profile, which is pivotal for predicting its behavior in the gastrointestinal tract.[]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for characterizing the solubility of the target compound.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol: Thermodynamic pH-Solubility Profile by Shake-Flask Method

This protocol determines the equilibrium solubility, a crucial parameter for pre-formulation studies.

1. Preparation of Buffers:

- Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate). Verify the pH of each buffer after preparation.

2. Sample Preparation:

- Weigh approximately 2-5 mg of solid (1-methyl-1H-indol-4-yl)methanamine into separate 1.5 mL glass vials. Perform in triplicate for each buffer condition.

3. Equilibration:

- Add 1.0 mL of the corresponding buffer to each vial.

- Seal the vials securely and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

- Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

4. Phase Separation:

- After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

- Self-Validation Step: Visually inspect each vial to confirm that a solid pellet is present, which validates that the initial amount was in excess of its solubility.

5. Sample Analysis:

- Carefully remove an aliquot of the clear supernatant from each vial.

- Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared from a known stock solution must be used for quantification.

6. Data Reporting:

- Calculate the average solubility in mg/mL or µM for each pH condition.

- Plot the solubility as a function of pH to generate the pH-solubility profile.

Chemical Stability and Forced Degradation

Stability testing is a non-negotiable component of drug development, as mandated by regulatory bodies like the ICH.[7] Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under conditions more severe than those used for accelerated stability testing.[8][9] The goals are threefold:

-

To identify potential degradation products and elucidate degradation pathways.

-

To demonstrate the specificity of analytical methods, ensuring they can separate the intact drug from its degradants (i.e., establish a "stability-indicating method").

-

To understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage requirements.[7][9]

Predicted Degradation Pathways

Based on its structure, (1-methyl-1H-indol-4-yl)methanamine is most susceptible to:

-

Oxidation: The electron-rich indole ring is a prime target for oxidative attack, potentially leading to the formation of oxindoles or other hydroxylated species.

-

Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH and high temperatures can promote degradation.

-

Photodegradation: Aromatic systems, including indoles, can be sensitive to UV or visible light, leading to radical-mediated degradation.

Caption: Hypothesized Degradation Pathways for (1-methyl-1H-indol-4-yl)methanamine.

Protocol: Forced Degradation Study

This protocol outlines a comprehensive stress testing study. The goal is to achieve 5-20% degradation of the parent compound, as this is typically sufficient to detect and characterize major degradants without overly complicating the resulting chromatogram.[10]

1. Stock Solution Preparation:

- Prepare a stock solution of (1-methyl-1H-indol-4-yl)methanamine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

2. Stress Conditions (run in parallel):

- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[7]

- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

- Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60-80°C.

- Photolytic Degradation: Expose the stock solution to a photostability chamber with a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in aluminum foil and stored alongside.

3. Time Point Sampling:

- Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

- Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with mobile phase and/or store at low temperature.

4. Analysis (Trustworthiness through Orthogonal Methods):

- Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percent degradation of the parent peak and observe the formation of new peaks (degradants).

- Self-Validation Step: Analyze key samples (e.g., the 24-hour oxidative sample) using LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information for the newly formed degradant peaks, which aids in structural elucidation.

5. Data Reporting:

- Summarize the percentage of degradation under each condition in a table.

- Display representative chromatograms showing the separation of the parent compound from its degradants.

- Propose tentative structures for major degradants based on LC-MS data.

Forced Degradation Experimental Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Conclusion

(1-methyl-1H-indol-4-yl)methanamine possesses structural features—a basic amine and an oxidizable indole ring—that define its physicochemical behavior. Its aqueous solubility is predicted to be strongly pH-dependent, a critical factor for oral drug development. Its stability profile must be rigorously evaluated through forced degradation studies to identify potential liabilities, particularly oxidative and photolytic degradation.

The experimental frameworks detailed in this guide provide a robust, self-validating system for the empirical determination of these properties. By systematically executing these protocols, researchers can generate the high-quality data necessary to understand the molecule's behavior, develop stable formulations, and meet stringent regulatory requirements. This foundational knowledge is indispensable for advancing (1-methyl-1H-indol-4-yl)methanamine, or any related indole derivative, from a promising chemical entity to a viable therapeutic candidate.

References

-

Kaushik, N. K., et al. (2013). The Indole Scaffold in Biochemistry and Therapeutics. MDPI. Available at: [Link]

-

Cimino, G., et al. (2021). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives. ResearchGate. Available at: [Link]

-

Schläger, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bordas, M., et al. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Journal of Chromatography B. Available at: [Link]

-

Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

Singh, G., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. ResearchGate. Available at: [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Johnson, J. B., & Critchfield, F. E. (1956). Analysis of Aliphatic Amine Mixtures. Analytical Chemistry. Available at: [Link]

-

Semantic Scholar. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Semantic Scholar. Available at: [Link]

-

PubMed. (2025). Discovery of indole derivatives as STING degraders. PubMed. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

-

Gupta, A., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

-